molecular formula C17H24N2O2 B6015916 N-(4-ethylphenyl)-1-propanoylpiperidine-4-carboxamide

N-(4-ethylphenyl)-1-propanoylpiperidine-4-carboxamide

Cat. No.: B6015916
M. Wt: 288.4 g/mol
InChI Key: ZYNNUWBLSZHRTI-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1-propanoylpiperidine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a propanoyl group and a 4-ethylphenyl group. Its distinct structure allows it to participate in a variety of chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-1-propanoylpiperidine-4-carboxamide typically involves the reaction of 4-ethylphenylamine with propanoyl chloride to form an intermediate, which is then reacted with piperidine-4-carboxylic acid. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-1-propanoylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or phenyl derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-1-propanoylpiperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-1-propanoylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or activate specific receptors, thereby influencing cellular pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethylphenyl)-1-propanoylpiperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-ethylphenyl)-1-propanoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-3-13-5-7-15(8-6-13)18-17(21)14-9-11-19(12-10-14)16(20)4-2/h5-8,14H,3-4,9-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNNUWBLSZHRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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